4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-4-6-10(7-5-9)12(18)15-14-17-16-13(19-14)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAJCSYOZVURHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Benzamide: The final step involves coupling the thiophene-oxadiazole intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Materials Science: The thiophene and oxadiazole rings make this compound suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)phenylmethacrylamide
- 2-(1,2,4-oxadiazol-5-yl)anilines
Uniqueness
4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of a thiophene ring, an oxadiazole ring, and a benzamide moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.
Biological Activity
4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Synthesis
The compound is characterized by a unique combination of a thiophene ring and an oxadiazole moiety, which are known for their biological activities. The synthesis typically involves several steps starting from thiophene derivatives and oxadiazole precursors.
Synthetic Route
- Formation of Oxadiazole : The initial step often involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide.
- Coupling Reaction : The resulting intermediate is then coupled with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under basic conditions to yield the final product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial and fungal strains by disrupting essential cellular processes.
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines. Reports indicate that it exhibits cytotoxic effects with IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| A549 | 8.3 |
| MCF-7 | 9.0 |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as:
- Enzymes : Inhibition of key enzymes involved in cellular metabolism.
- Receptors : Potential interference with signaling pathways crucial for cell proliferation and survival.
Case Studies
A notable study highlighted the compound's efficacy against breast cancer cells through in vitro assays, where it showed selective toxicity towards cancer cells while sparing normal cells . Another research effort focused on its dual-target inhibition capabilities against EGFR and HER-2, which are significant in breast cancer treatment.
Comparative Analysis with Similar Compounds
When compared to other heterocyclic compounds such as 1,3,4-thiadiazoles and oxadiazoles, this compound stands out due to its unique structural features that enhance its biological activity.
| Compound Type | Biological Activity |
|---|---|
| 1,3,4-Thiadiazoles | Antimicrobial, anticancer |
| Oxadiazoles | Antiviral, anti-inflammatory |
| This Compound | Antimicrobial, anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
